molecular formula C11H13NO5 B366618 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid CAS No. 727673-75-8

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid

Cat. No.: B366618
CAS No.: 727673-75-8
M. Wt: 239.22g/mol
InChI Key: DMCQYRDOTUPACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₅ It is a derivative of benzoic acid, featuring an ethoxycarbonyl group, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzoic acid.

    Formation of Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.

    Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and an amine (such as ethylamine) are used.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: 3-{[(Ethoxycarbonyl)amino]methyl}-4-oxobenzoic acid.

    Reduction: 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The ethoxycarbonyl and amino groups can interact with specific residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the ethoxycarbonyl and aminomethyl groups.

    3-Aminomethyl-4-hydroxybenzoic acid: Lacks the ethoxycarbonyl group.

    3-{[(Methoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

3-{[(Ethoxycarbonyl)amino]methyl}-4-hydroxybenzoic acid is unique due to the presence of both the ethoxycarbonyl and aminomethyl groups, which confer specific chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and potential therapeutic uses.

Properties

IUPAC Name

3-[(ethoxycarbonylamino)methyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-17-11(16)12-6-8-5-7(10(14)15)3-4-9(8)13/h3-5,13H,2,6H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCQYRDOTUPACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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